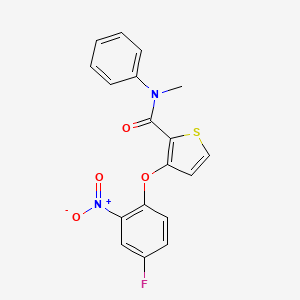

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a fluorinated nitrophenoxy moiety, and a methyl-phenyl group, making it a versatile molecule for chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Etherification: The reaction of 4-fluoro-2-nitrophenol with a thiophene derivative to form 3-(4-fluoro-2-nitrophenoxy)thiophene.

Amidation: The final step involves the reaction of 3-(4-fluoro-2-nitrophenoxy)thiophene with N-methyl-N-phenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA).

Major Products

Reduction: 3-(4-amino-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the nitro and fluorine groups can enhance binding affinity and specificity to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The carboxamide group is a common pharmacophore in drug design, and modifications to the thiophene ring can lead to compounds with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding interactions through hydrogen bonding or van der Waals forces.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-fluoro-2-nitrophenoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxamide.

4-fluoro-2-nitrophenol: A precursor in the synthesis of the target compound, lacking the thiophene and carboxamide groups.

N-methyl-N-phenylthiophene-2-carboxamide: Lacks the fluorinated nitrophenoxy group.

Uniqueness

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a fluorine atom in the same molecule is relatively rare and can lead to unique interactions in both chemical and biological systems.

Activité Biologique

3-(4-Fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide, with the CAS number 303152-72-9, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H13FN2O4S, and it features a thiophene ring, which is known for its diverse biological applications. The presence of a nitro group and a fluorine atom in its structure suggests potential for various pharmacological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis strains. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, with the most potent derivative showing an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains . This suggests that the nitrophenoxy group may enhance activity against bacterial targets.

Anticancer Potential

The anticancer activity of related compounds has also been explored. In vitro studies have shown that certain nitro-substituted phenyl compounds can inhibit tumor cell proliferation without significant cytotoxicity to normal cells. For example, the compound was tested against various tumor cell lines using an MTT assay, revealing no inhibitory effects, which indicates a favorable safety profile . This aspect is crucial for developing therapeutic agents with minimal side effects.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds often act through the following pathways:

- Inhibition of DNA Synthesis : Nitro groups can interfere with DNA replication in bacteria and cancer cells.

- Disruption of Cell Membrane Integrity : Compounds with thiophene moieties may affect membrane permeability.

- Enzyme Inhibition : Many heterocyclic compounds act as enzyme inhibitors in metabolic pathways critical for microbial growth or cancer cell survival.

Case Studies

- Antitubercular Activity : A study focused on synthesizing derivatives based on the 2-(3-fluoro-4-nitrophenoxy) scaffold highlighted their potential as antitubercular agents. The lead compound exhibited potent activity against resistant strains, suggesting a promising avenue for drug development in tuberculosis treatment .

- Anticancer Screening : In another study assessing various nitro-substituted compounds, the target compound was part of a larger screening initiative aimed at identifying new anticancer agents. The lack of cytotoxicity against normal cells while retaining activity against cancer cells positions it as a candidate for further exploration in oncology .

Propriétés

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4S/c1-20(13-5-3-2-4-6-13)18(22)17-16(9-10-26-17)25-15-8-7-12(19)11-14(15)21(23)24/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMZJWDJLMGLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.